molecular formula C17H26N2O2 B13861282 N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

Katalognummer: B13861282
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HKFWDHRYKYCBPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound that features a piperidine ring, a phenyl group, and a formamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and phenylformamides, such as:

  • 2-(1-ethylpiperidin-4-yl)ethanamine
  • N-(piperidine-4-yl)benzamide
  • Piperine

Uniqueness

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C17H26N2O2/c1-4-19-9-5-6-15(11-19)14-7-8-16(18-12-20)17(10-14)21-13(2)3/h7-8,10,12-13,15H,4-6,9,11H2,1-3H3,(H,18,20)

InChI-Schlüssel

HKFWDHRYKYCBPB-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC(C1)C2=CC(=C(C=C2)NC=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.